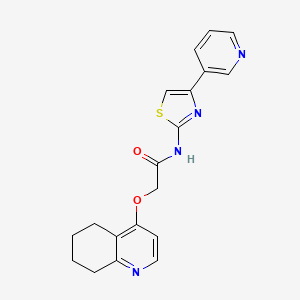
N-(4-(pyridin-3-yl)thiazol-2-yl)-2-((5,6,7,8-tetrahydroquinolin-4-yl)oxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds often involves multistep reactions starting from basic aromatic or heteroaromatic substrates. For example, compounds with a similar structure have been synthesized starting from 2-chloronicotinonitrile, through reactions confirmed by NMR, IR, and MS techniques, indicating a complex process involving cyclization and substitution reactions (Zhou Bing-se, 2013). Another synthesis approach involves the treatment of certain acetamides with sodium ethoxide to induce cyclization, leading to the formation of different structured compounds through unexpected reactions (S. Sirakanyan et al., 2015).
Molecular Structure Analysis
The molecular structure of compounds similar to the one is typically confirmed through various spectroscopic techniques such as IR, 1H NMR, 13C NMR, and mass spectrometry. These methods provide detailed information about the molecular framework and the spatial arrangement of atoms within the molecule, essential for understanding its chemical behavior and interactions (Tien-Cong Nguyen et al., 2022).
Chemical Reactions and Properties
The chemical behavior of such compounds can involve unique reactions, like the Smiles-type rearrangement, offering pathways to synthesize new derivatives with significant biological activities. These reactions are influenced by the structure of the starting materials and can occur with good to excellent yields, showcasing the compound's reactive nature and potential for further chemical modifications (S. Sirakanyan et al., 2015).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline form, can be determined through experimental studies, providing insights into the compound's behavior in different environments. These properties are crucial for the development of pharmaceutical formulations and material science applications.
Chemical Properties Analysis
The chemical properties, including reactivity with other substances, stability under various conditions, and potential for forming derivatives, highlight the compound's versatility in chemical synthesis and applications. Studies on related compounds demonstrate a range of activities, from antibacterial to anticancer properties, indicating the chemical functionality and potential therapeutic value of these molecules (Manoj N. Bhoi et al., 2015).
Wissenschaftliche Forschungsanwendungen
Insecticidal Activity : Pyridine derivatives, including N-(4-(pyridin-3-yl)thiazol-2-yl) compounds, have been studied for their insecticidal properties. For instance, some pyridine derivatives demonstrated significant insecticidal activity against the cowpea aphid, Aphis craccivora Koch, a common pest in agriculture (Bakhite et al., 2014).
Antibacterial Activity : Research has also explored the antibacterial properties of pyridine and quinazoline derivatives. These compounds have shown effectiveness against various bacterial strains, including S. aureus and E. coli, suggesting potential applications in treating bacterial infections (Singh et al., 2010).
Alzheimer's Disease Research : Derivatives of pyridine, such as 2-(piperazin-1-yl)N-(1H-pyrazolo[3,4-b]pyridin-3-yl)acetamides, have been identified as potent inhibitors of acetylcholinesterase and amyloid β aggregation. This suggests their potential application in Alzheimer's disease research, focusing on reducing symptoms or progression of the disease (Umar et al., 2019).
Antifungal and Herbicidal Applications : Certain pyridine-based compounds exhibit antifungal and herbicidal activities. This includes their efficacy in controlling fungal growth and potential use as herbicides in agriculture (Desai et al., 2020).
Antimalarial Activities : Research on pyridine derivatives has also extended to antimalarial applications. These compounds have shown effectiveness against Plasmodium falciparum, suggesting their potential use in developing new antimalarial drugs (Guan et al., 2005).
Cancer Research : Some pyridine and thiazolyl acetamide derivatives have been explored for their potential anticancer activities. These compounds have shown inhibitory effects on various cancer cell lines, indicating their possible application in cancer therapy (Fallah-Tafti et al., 2011).
Wirkmechanismus
Thiazoles
are a class of organic compounds that contain a five-membered ring made up of three carbon atoms, one nitrogen atom, and one sulfur atom . They are known for their diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .
Eigenschaften
IUPAC Name |
N-(4-pyridin-3-yl-1,3-thiazol-2-yl)-2-(5,6,7,8-tetrahydroquinolin-4-yloxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2S/c24-18(11-25-17-7-9-21-15-6-2-1-5-14(15)17)23-19-22-16(12-26-19)13-4-3-8-20-10-13/h3-4,7-10,12H,1-2,5-6,11H2,(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMOYALKBMBYFSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NC=CC(=C2C1)OCC(=O)NC3=NC(=CS3)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(pyridin-3-yl)thiazol-2-yl)-2-((5,6,7,8-tetrahydroquinolin-4-yl)oxy)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

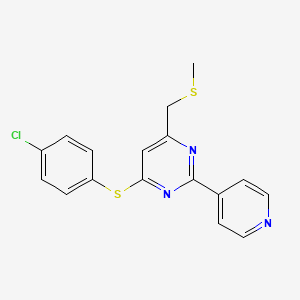
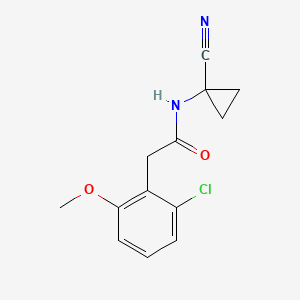


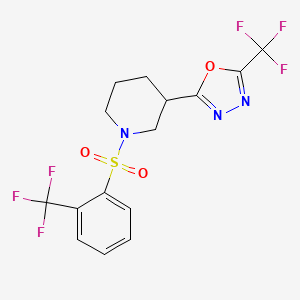
![N-[1-(3-Cyanophenyl)-2,2,2-trifluoroethyl]prop-2-enamide](/img/structure/B2487426.png)
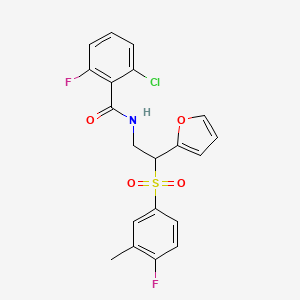
![3-((Benzyloxy)methyl)-6-chloro-4-methoxy-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2487430.png)
![N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(2-methoxybenzyl)oxalamide](/img/structure/B2487433.png)
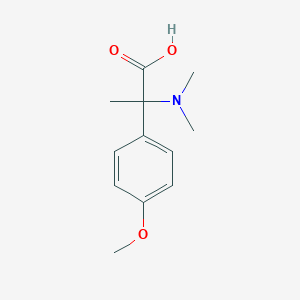
![1-{[2-(Furan-2-yl)-2-(thiophen-2-yl)ethyl]carbamoyl}-1-methylethyl acetate](/img/structure/B2487437.png)
![(E)-4-[3-(4-tert-butylphenoxy)phenyl]but-3-en-2-one](/img/structure/B2487438.png)
![7-[(2-Chlorophenyl)methyl]-1,3-dimethyl-8-(2-propan-2-ylidenehydrazinyl)purine-2,6-dione](/img/structure/B2487439.png)
![1-allyl-4-{1-[3-(2,5-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2487440.png)